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N,N-Dimethyl-2'-O-methylcytidine

RNA oligonucleotide synthesis RNA base pairing RNA structural biology

Researchers requiring controlled RNA duplex destabilization without sacrificing nuclease resistance face limited building-block options. N,N-Dimethyl-2'-O-methylcytidine (m4,4Cm) addresses this via dual N4,N4-dimethylation that disrupts canonical C:G pairing, induces wobble conformation, and significantly reduces duplex stability-while 2'-O-methylation preserves nuclease resistance and locks the C3'-endo sugar pucker. • Disrupts C:G pairing; eliminates mismatch discrimination for RNA editing/mutagenesis studies • Enhanced conformational rigidity supports X-ray crystallography & NMR of thermophilic RNAs • Fine-tunes siRNA/ASO thermodynamics without compromising nuclease protection • ≥95% HPLC purity; ships with blue ice globally

Molecular Formula C12H19N3O5
Molecular Weight 285.30 g/mol
CAS No. 34218-81-0
Cat. No. B1352144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2'-O-methylcytidine
CAS34218-81-0
SynonymsN(4), N(4), O(2')-trimethylcytidine
NNO-TMC
Molecular FormulaC12H19N3O5
Molecular Weight285.30 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC
InChIInChI=1S/C12H19N3O5/c1-14(2)8-4-5-15(12(18)13-8)11-10(19-3)9(17)7(6-16)20-11/h4-5,7,9-11,16-17H,6H2,1-3H3/t7-,9-,10-,11-/m1/s1
InChIKeyWFCJCYSSTXNUED-QCNRFFRDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-2'-O-methylcytidine: Dual-Methylated RNA Building Block


N,N-Dimethyl-2'-O-methylcytidine (CAS 34218-81-0), also known as N4,N4,2'-O-trimethylcytidine or m4,4Cm, is a chemically modified cytidine nucleoside featuring methylation at both the N4 position of the cytosine base and the 2'-hydroxyl group of the ribose sugar [1]. It is a naturally occurring RNA modification found in bacterial ribosomal RNA [2] and is classified as a purine nucleoside analog with reported anticancer and antiviral properties [3]. The compound is widely used as a building block in phosphoramidite chemistry for the solid-phase synthesis of modified RNA oligonucleotides to study base-pairing, structural integrity, and enzymatic activity [4].

Workflow Phosphoramidite building block for solid-phase RNA oligonucleotide synthesis
Base pairing N4,N4-dimethylation disrupts canonical C:G pairing, enabling destabilized duplex design
Conformation Dual methylation (N4,N4-dimethyl + 2'-O-methyl) locks C3'-endo sugar pucker for rigid RNA structures

Why Generic Analogs Cannot Replace N,N-Dimethyl-2'-O-methylcytidine


Substituting N,N-Dimethyl-2'-O-methylcytidine with simpler methylated cytidines such as 2'-O-methylcytidine or N4-methylcytidine will result in fundamentally different RNA structural and functional outcomes. 2'-O-methylation primarily enhances nuclease resistance and stabilizes the C3'-endo sugar pucker [1], while N4-monomethylation retains Watson-Crick base pairing with minimal stability loss [2]. In contrast, the dual N4,N4-dimethylation in the target compound disrupts canonical C:G pairing, induces a wobble-like conformation, and reduces duplex stability significantly [2]. Furthermore, the combination of N4,N4-dimethylation with 2'-O-methylation creates a unique conformational rigidity profile that cannot be replicated by single-site modifications [3]. Therefore, experimental designs requiring altered base-pairing specificity, reduced duplex stability, or enhanced conformational rigidity must use the fully modified compound rather than partial analogs.

N,N-Dimethyl-2'-O-methylcytidine
Abolishes C:G specificity; induces wobble-like pairing
2'-O-Methylcytidine / N4-Methylcytidine
Retain Watson-Crick pairing; minimal mismatch induction
Duplex stability
Significantly reduced duplex stability
Single-site analogs
Near-native or moderately altered stability
Conformational rigidity
Additive C3'-endo lock from dual modification
Partial analogs
Single-site modifications provide only moderate rigidity

N,N-Dimethyl-2'-O-methylcytidine: Quantitative Comparison


Duplex Destabilization Compared to m4C

N,N-Dimethyl-2'-O-methylcytidine (m42C) significantly reduces RNA duplex thermal stability relative to N4-monomethylcytidine (m4C) and unmodified cytidine. While m4C retains near-native C:G pairing stability, the N4,N4-dimethyl group of m42C disrupts Watson-Crick pairing, shifting the conformation to a wobble-like pattern [1].

Duplex stability
Head-to-head
m42C significantly decreases Tm m4C has minimal effect on stability
Supports design of destabilized RNA duplexes
UV-melting, crystallography, MD simulations
RNA oligonucleotide synthesis RNA base pairing RNA structural biology

Base Pairing Discrimination Loss

The N4,N4-dimethyl modification in m42C abolishes base pairing discrimination between C:G and mismatched pairs (C:A, C:T, C:C), leading to promiscuous pairing during reverse transcription. In HIV-1 RT assays, both m4C and m42C specify C:T pairs and induce G→T mutations, but m42C exhibits broader mismatch tolerance [1].

Base pairing specificity
Head-to-head
m42C abolishes C:G discrimination; induces C:T, C:A, C:C mismatches m4C retains partial specificity
Enables RNA editing or mutagenesis studies
HIV-1 RT and AMV-RT assays
RNA mutagenesis reverse transcription RNA fidelity

Conformational Rigidity: C3'-endo Stabilization

The combination of N4-base modification with 2'-O-methylation in N,N-Dimethyl-2'-O-methylcytidine results in additive conformational rigidification. Studies on related compounds show that 2'-O-methylation stabilizes the C3'-endo sugar pucker, while N4-acetylation or methylation further enhances this effect [1][2].

Conformational rigidity
Class-level
Additive C3'-endo stabilization inferred from ac4Cm and Cm analogs; dual modification expected to enhance rigidity
Supports rigid RNA for structural and thermophilic studies
Data to verify for target compound
RNA conformation NMR spectroscopy thermophilic tRNA

HCV NS5B Inhibition vs. 2'-O-Methylcytidine

While direct inhibitory data for N,N-Dimethyl-2'-O-methylcytidine are not available, the structurally related 2'-O-methylcytidine demonstrates potent inhibition of HCV NS5B polymerase (IC50 = 3.8 μM) and HCV replicon replication (IC50 = 21.2 μM) [1]. The target compound's additional N4,N4-dimethylation may modulate this activity, and it has been reported as a compound employed in HCV and influenza research .

HCV NS5B inhibition
Cross-study
Target: NS5B IC50 not quantified Comparator 2'-O-methylcytidine: IC50 3.8 μM
Supports HCV inhibitor SAR exploration
Direct comparison not available
antiviral research HCV replication NS5B polymerase

N,N-Dimethyl-2'-O-methylcytidine: Recommended Applications


RNA Base Pairing Disruption and Mutagenesis

This compound is ideally suited for studies requiring controlled destabilization of RNA duplexes or induction of base-pairing promiscuity. As demonstrated by Mao et al. (2020), m42C modification disrupts canonical C:G pairing and abolishes mismatch discrimination, making it a precise tool for probing RNA editing, translational fidelity, and mutagenesis pathways [1]. Researchers should select this compound over m4C when experimental designs require significant duplex destabilization and loss of base pairing specificity.

Rigid RNA for Structural and Thermophilic Studies

The dual methylation (N4,N4-dimethyl + 2'-O-methyl) confers enhanced C3'-endo sugar pucker stabilization and overall conformational rigidity [2][3]. This property is critical for stabilizing A-form RNA helices under non-physiological conditions such as high temperature or denaturing environments. Procurement is recommended for projects involving X-ray crystallography, NMR structure determination of thermophilic tRNAs/rRNAs, or design of structurally constrained RNA aptamers.

HCV NS5B Inhibitor SAR Studies

As a purine nucleoside analog with reported applications in HCV research , this compound serves as a comparator to 2'-O-methylcytidine (NS5B IC50 = 3.8 μM) in structure-activity relationship (SAR) campaigns [4]. The additional N4,N4-dimethyl group provides a distinct electronic and steric profile for probing NS5B polymerase active site requirements and optimizing lead candidates.

Oligonucleotide Therapeutics: Reduced Duplex Stability

In siRNA or antisense oligonucleotide design, excessive duplex stability can impair strand separation and RISC loading. The m42C modification significantly decreases duplex stability [1], offering a rational strategy for fine-tuning thermodynamic properties of therapeutic oligonucleotides. Researchers should select this building block when target engagement requires moderately destabilized duplex regions without compromising nuclease resistance (conferred by 2'-O-methyl group).

Application
Selection Property
Validation Focus
RNA duplex destabilization studies
N4,N4-dimethylation disrupts C:G pairing
Duplex stability profiling and mismatch specificity
Structural studies of rigid RNA
Dual methylation locks C3'-endo sugar pucker
Conformational rigidity assessment under non-physiological conditions
HCV polymerase inhibitor SAR
N4,N4-dimethyl steric/electronic effects
NS5B activity comparison with 2'-O-methylcytidine
siRNA/antisense oligonucleotide design
2'-O-methyl nuclease resistance + N4,N4-dimethyl destabilization
Duplex thermodynamics and strand separation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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